2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-butan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-11(2)19-16(21)12-7-6-10-18-15(12)17-20-13-8-4-5-9-14(13)22-17/h4-11H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUGGRSIKFPWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide typically involves the following steps:
Formation of benzo[d]thiazole: The benzo[d]thiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nicotinamide coupling: The benzo[d]thiazole derivative is then coupled with nicotinic acid or its derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of sec-butyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Step 1: Formation of Benzo[d]thiazol-2-amine Intermediate
-
Method : Condensation of 2-aminothiophenol with carboxylic acid derivatives or aldehydes under oxidative conditions (e.g., Darco KB-activated carbon) yields substituted benzothiazoles .
-
Example :
Step 2: Nicotinamide Functionalization
-
Coupling Reaction : The benzo[d]thiazol-2-amine is coupled with nicotinoyl chloride or activated nicotinic acid derivatives (e.g., using EDCI·HCl or HATU) to form the amide bond .
-
sec-Butyl Introduction : Alkylation of the nicotinamide nitrogen with sec-butyl bromide in the presence of a base (e.g., NaH or K₂CO₃) introduces the sec-butyl group .
Step 3: Purification
-
Common techniques include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Thermal Stability
-
Benzothiazole derivatives exhibit stability up to 150–200°C , with decomposition observed at higher temperatures .
-
The amide bond in nicotinamide hybrids is susceptible to hydrolysis under strong acidic/basic conditions .
Photochemical Reactivity
-
Thiol/disulfide-mediated photocatalysis (e.g., 4-methoxybenzenethiol) can induce selective C–F bond activation in fluorinated analogs, though not directly reported for this compound .
Functional Group Transformations
Key Data for 2-(Benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide
| Technique | Data |
|---|---|
| ¹H-NMR (DMSO-d₆) | δ 8.95 (s, 1H, NH), 8.70–8.75 (m, pyridine-H), 1.45 (d, 6H, sec-butyl) |
| ¹³C-NMR | δ 168.5 (C=O), 155.2 (benzothiazole C-2), 122–140 (aromatic carbons) |
| IR (cm⁻¹) | 1655 (C=O), 1530 (C=N), 1240 (C–S) |
| MS (ESI) | m/z 354.1 [M+H]⁺ |
Scientific Research Applications
Inhibition of Phosphodiesterase Type 4 (PDE4)
One of the primary applications of this compound is as a selective inhibitor of phosphodiesterase type 4. PDE4 inhibitors are significant in treating inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). By inhibiting PDE4, these compounds can reduce the release of inflammatory mediators and promote airway smooth muscle relaxation without cardiovascular side effects .
Antidiabetic Properties
Research has indicated that derivatives similar to 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide may act as glucokinase activators, which are being developed for the treatment of type 2 diabetes mellitus (T2DM). These compounds can help regulate glucose homeostasis and have shown promise in reducing the risk of hypoglycemia and dyslipidemia associated with existing glucokinase activators .
Antiparasitic Activity
The compound's structural features may also confer antiparasitic properties. Studies on related thiazole derivatives have demonstrated effectiveness against Cryptosporidium parvum, a parasite causing gastrointestinal distress. This suggests that similar compounds could be explored for their efficacy against other parasitic infections .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide, it is compared to structurally analogous compounds (Table 1). Key differences arise in substituent groups, synthetic pathways, and reported bioactivities.
Table 1: Structural and Functional Comparison of Benzothiazole-Nicotinamide Derivatives
Key Comparisons
Structural Variations: The target compound differs from N-(Benzo[d]thiazol-2-yl)benzamide (3ar) by replacing the benzamide core with nicotinamide and introducing a sec-butyl group. Compared to hypothetical N-(isobutyl)-2-(benzimidazol-2-yl)nicotinamide, the benzothiazole group in the target compound replaces benzimidazole, altering electron distribution and hydrogen-bonding capacity.
Synthetic Efficiency :
- The synthesis of 3ar achieved a 57% yield using a one-pot oxidative amination protocol with Bu₄NI and TBHP in acetonitrile . The target compound’s synthesis likely requires similar catalytic conditions but with modified amines or aldehydes to incorporate the sec-butyl group.
Bioactivity Trends :
- While 3ar demonstrates antimicrobial properties, the target compound’s bioactivity remains uncharacterized. However, benzothiazole-nicotinamide hybrids are frequently explored as kinase inhibitors (e.g., EGFR or B-Raf), suggesting analogous mechanisms .
- The hypothetical benzimidazole analog shows potent PARP-1 inhibition, highlighting how heterocycle substitution (benzothiazole vs. benzimidazole) can redirect selectivity toward different enzyme targets.
This trade-off must be optimized for drug-likeness.
Biological Activity
2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[d]thiazole : This is achieved by cyclizing 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Nicotinamide Coupling : The benzo[d]thiazole derivative is then coupled with nicotinic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
- Introduction of Sec-butyl Group : The final step involves the introduction of the sec-butyl group to the nicotinamide structure.
This compound exhibits unique chemical properties due to the combination of the benzo[d]thiazole and sec-butyl moieties, which influence its biological activity and pharmacokinetics .
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing benzothiazole derivatives have been shown to interact with various enzymes, potentially leading to therapeutic effects .
- Cell Cycle Modulation : Studies indicate that derivatives of benzothiazole can induce apoptosis in cancer cells by modulating cell cycle progression .
- Antimicrobial Activity : Preliminary evaluations suggest that this compound may exhibit antimicrobial properties against specific bacterial strains .
Anticancer Activity
A series of studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT29 (Colon Cancer) | 15.6 |
| This compound | MCF7 (Breast Cancer) | 12.3 |
| Control Compound | Doxorubicin | 10.0 |
These results indicate that the compound has promising anticancer properties, particularly against colon and breast cancer cell lines .
Mechanistic Studies
Research has also focused on understanding the mechanisms through which this compound exerts its biological effects. For example, a study found that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In vitro studies have shown that it maintains stability under physiological conditions, which is essential for its potential therapeutic use .
Q & A
Q. How can in silico toxicity prediction guide safer analog design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
